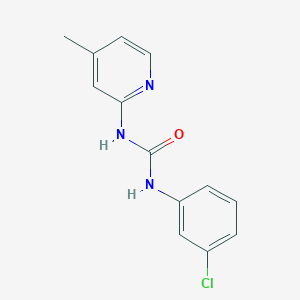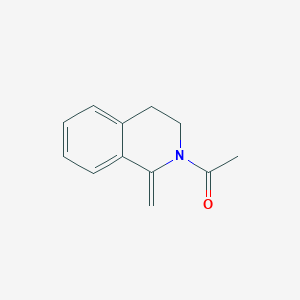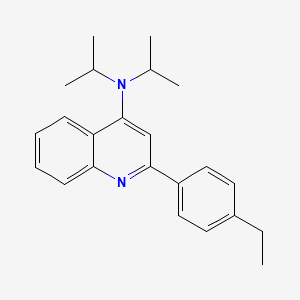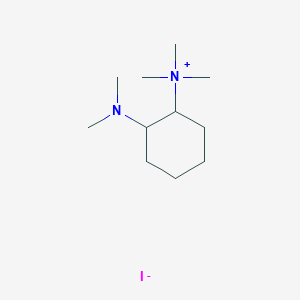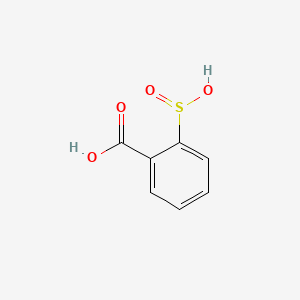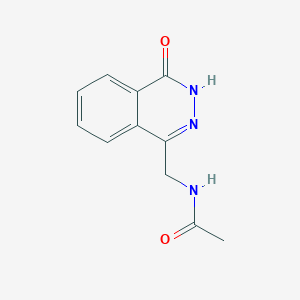
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]ACETAMIDE is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.229. It is known for its unique structure, which includes a phthalazinone core and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]ACETAMIDE typically involves the reaction of phthalic anhydride with hydrazine to form phthalazinone. This intermediate is then reacted with acetic anhydride to introduce the acetamide group. The reaction conditions generally include:
Temperature: Moderate heating (around 60-80°C)
Solvent: Commonly used solvents include ethanol or methanol
Catalysts: Acidic catalysts like sulfuric acid may be used to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: To maintain consistent reaction conditions
Purification steps: Such as recrystallization or chromatography to ensure high purity of the final product
化学反応の分析
Types of Reactions
N-[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxo derivatives
Reduction: Reduction reactions can lead to the formation of dihydro derivatives
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide
Reducing agents: Like sodium borohydride or lithium aluminum hydride
Solvents: Common solvents include dichloromethane, ethanol, and water
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield phthalazinone derivatives
Reduction: Can produce dihydrophthalazinone derivatives
Substitution: Results in various substituted phthalazinone compounds
科学的研究の応用
N-[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]ACETAMIDE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism by which N-[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]ACETAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme inhibition: May inhibit certain enzymes involved in metabolic pathways
Receptor binding: Could bind to specific receptors, altering cellular signaling pathways
類似化合物との比較
N-[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]ACETAMIDE can be compared with other phthalazinone derivatives, such as:
Phthalazinone: The parent compound, which lacks the acetamide group
N-[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]BENZAMIDE: A similar compound with a benzamide group instead of an acetamide group
The uniqueness of N-[(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)METHYL]ACETAMIDE lies in its specific structure, which may confer distinct biological and chemical properties compared to its analogs.
特性
分子式 |
C11H11N3O2 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide |
InChI |
InChI=1S/C11H11N3O2/c1-7(15)12-6-10-8-4-2-3-5-9(8)11(16)14-13-10/h2-5H,6H2,1H3,(H,12,15)(H,14,16) |
InChIキー |
SQMBBCLROQYRFT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCC1=NNC(=O)C2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol](/img/structure/B11938617.png)
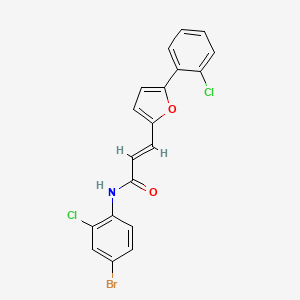
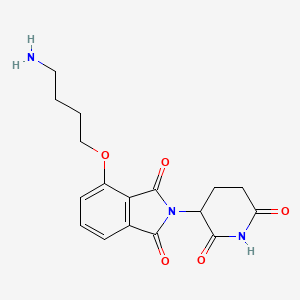
![(6R)-6-(2-hydroxy-2-methylpropyl)-3-[(1R)-1-[4-(1-methyl-2-oxopyridin-4-yl)phenyl]ethyl]-6-phenyl-1,3-oxazinan-2-one](/img/structure/B11938635.png)
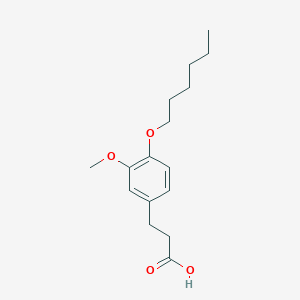
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbenzamide](/img/structure/B11938646.png)

